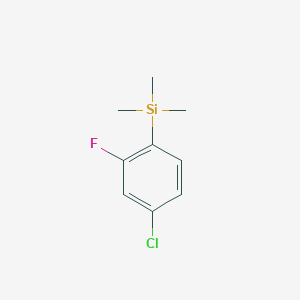
(4-Chloro-2-fluorophenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-fluorophenyl)(trimethyl)silane” consists of a phenyl ring substituted with chlorine and fluorine atoms, and a silicon atom substituted with three methyl groups.
Chemical Reactions Analysis
Chlorosilanes, including trimethylsilyl chloride, react with water to produce hydrogen chloride, giving siloxanes . This reaction could be relevant to “this compound”, although specific reactions involving this compound are not documented.
Applications De Recherche Scientifique
(1) Synthesis and Silylation Reactions (4-Chloro-2-fluorophenyl)(trimethyl)silane and its derivatives are extensively used in the synthesis of various organosilicon compounds. A direct synthesis route from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, demonstrates the compound's versatility in substitution reactions (Grecian, Hadida, & Warren, 2005). Furthermore, trimethyl(2,4,6-trimethoxyphenyl)silanes serve as reagents in the selective cleavage of protecting groups and exhibit potential in silylation reactions under mild conditions, demonstrating both chemo- and regioselectivity (Popp et al., 2007).
(2) Cross-Coupling and Catalytic Reactions Aryl(trialkyl)silanes, including this compound derivatives, are recognized for their stability and ease of accessibility, making them ideal for cross-coupling reactions. A novel palladium/copper catalytic system facilitates the cross-coupling of aryl silanes with aryl bromides, widening the scope for synthesizing complex organic molecules (Komiyama et al., 2018).
(3) Material Science and Surface Treatments Organosilicon compounds like this compound play a crucial role in material science, especially in the treatment and modification of surfaces. For instance, organo-functional silanes are used in wood treatment, enhancing properties such as dimensional stability, durability, and hydrophobation (Mai & Militz, 2004). Additionally, chitosan-silane hybrid materials, prepared using various silanes including trimethylethoxysilane, contribute to the development of thin films with controlled thickness and morphology, applicable in numerous industrial and scientific fields (Spirk et al., 2013).
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARRMRNBUMCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539780 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153357-87-0 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



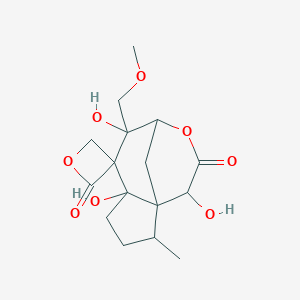

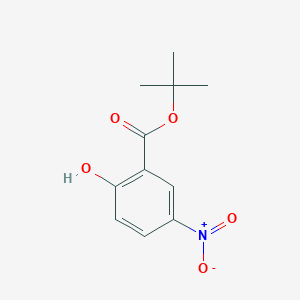

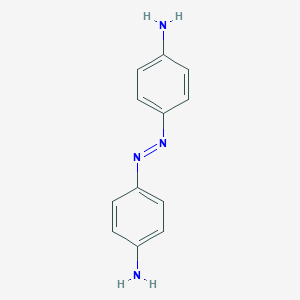

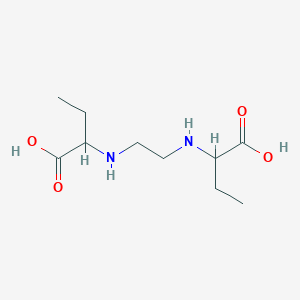

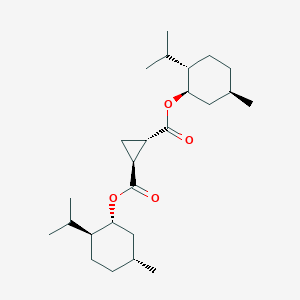
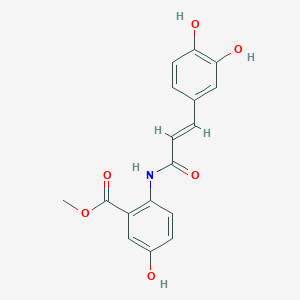
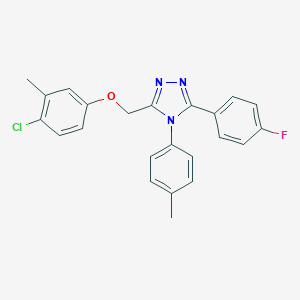
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)